![molecular formula C12H15BN2O2S B6266054 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 1580489-60-6](/img/no-structure.png)

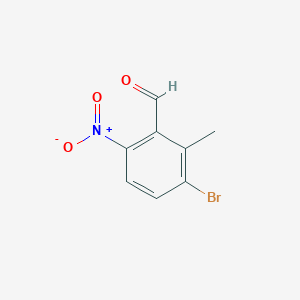

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine, commonly known as TMPyP, is a versatile and powerful small molecule that has numerous applications in various scientific fields. It was first synthesized in the early 1990s and has since been studied extensively. TMPyP is a heterocyclic compound that has a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. It has been used in a variety of scientific research applications, including drug design, nanotechnology, and drug delivery.

Aplicaciones Científicas De Investigación

Synthesis and Coupling Reactions

A novel methodology for the synthesis and Suzuki coupling of boronic ester intermediates, including 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine, has been developed. This approach optimizes the synthesis of medicinally significant compounds through high-throughput chemistry and large-scale production. The application of this compound extends to the creation of a range of heteroarylpyrazolo[1,5-a]pyridines, showcasing its versatility in facilitating complex chemical reactions (Bethel et al., 2012).

Crystal Structure and Physicochemical Properties

Research on the crystal structure and physicochemical properties of compounds containing the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety has provided insights into their molecular structures. Through X-ray diffraction and density functional theory (DFT) studies, these compounds have been characterized, revealing their potential in various chemical applications due to their stable and predictable structures. Such research underlines the importance of this boronic ester in the development of new materials with specific electronic and optical properties (Huang et al., 2021).

Bifunctional Building Block for Combinatorial Chemistry

The compound also serves as a new unexpected bifunctional building block in combinatorial chemistry, illustrating the structural diversity and reactivity differences it introduces to pyridinylboron derivatives. Its unique structural features and reactivity profiles enable the exploration of novel chemical spaces in drug discovery and materials science, emphasizing its role in advancing the development of new compounds with tailored properties (Sopková-de Oliveira Santos et al., 2003).

Facilitating High-Performance Semiconducting Polymers

Moreover, the boronic ester derivative has been utilized as a precursor for the synthesis of high-performance semiconducting polymers. Its incorporation into donor–acceptor copolymers exemplifies the critical role of such molecular structures in the design and development of advanced electronic materials, contributing to the progress in organic electronics and photonics (Kawashima et al., 2013).

Análisis Bioquímico

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the borylation process, such as palladium catalysts, which are essential for forming pinacol benzyl boronate . Additionally, it participates in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are essential factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into various biochemical reactions . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine' involves the coupling of a boronic acid derivative with a thiazolopyridine derivative.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "2-bromo-5-chlorothiazole", "2-aminopyridine", "potassium carbonate", "palladium acetate", "copper(II) acetate", "N,N-dimethylformamide", "toluene", "ethanol" ], "Reaction": [ "The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with palladium acetate and copper(II) acetate in N,N-dimethylformamide to form the boronic acid derivative.", "The 2-bromo-5-chlorothiazole is reacted with potassium carbonate in N,N-dimethylformamide to form the thiazolopyridine derivative.", "The boronic acid derivative and thiazolopyridine derivative are coupled using palladium acetate as a catalyst in toluene.", "The resulting product is purified using ethanol." ] } | |

| 1580489-60-6 | |

Fórmula molecular |

C12H15BN2O2S |

Peso molecular |

262.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.